6-Ethyl vs. 6-Methyl Substitution: Two-to-Three-Order-of-Magnitude Potency Gain in Thieno[2,3-d]pyrimidine Scaffolds
In a series of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines evaluated as dual TS/DHFR inhibitors, the 6-ethyl analog (compound 2) demonstrated human TS IC50 = 54 nM and human DHFR IC50 = 19 nM, representing a two- to three-order-of-magnitude potency increase compared to the 6-methyl analog (compound 1), whose IC50 values fell in the low micromolar range [1]. X-ray crystallography confirmed that the 6-ethyl group facilitates a 'folate' binding mode not accessible to the 6-methyl analog [1]. This class-level inference suggests that the 6-ethyl substituent in the target compound may similarly confer enhanced target engagement compared to 6-methyl or 6-unsubstituted thieno[2,3-d]pyrimidine analogs. NOTE: Direct enzymatic data for CAS 1049741-17-4 are not available; the differentiation claim rests on SAR extrapolation from a closely related thieno[2,3-d]pyrimidine sub-series.
| Evidence Dimension | Enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | CAS 1049741-17-4: No direct TS/DHFR data; possesses 6-ethyl-2-methyl substitution |
| Comparator Or Baseline | Compound 2 (6-ethyl-2-amino-4-oxo): human TS IC50 = 54 nM, human DHFR IC50 = 19 nM; Compound 1 (6-methyl analog): TS/DHFR IC50 values ~100- to 1000-fold higher (low μM range) [1] |
| Quantified Difference | 6-ethyl substitution increases TS/DHFR inhibitory potency by 100- to 1000-fold over 6-methyl in a related thieno[2,3-d]pyrimidine chemotype |
| Conditions | In vitro enzymatic assays using recombinant human TS and human DHFR; X-ray co-crystal structures with DHFR and NADPH (PDB entries reported in [1]) |
Why This Matters
The documented potency advantage of 6-ethyl over 6-methyl in a structurally related thieno[2,3-d]pyrimidine scaffold provides a strong rationale for selecting the 6-ethyl-bearing target compound over 6-methyl analogs when designing kinase or folate enzyme inhibition studies.
- [1] Gangjee A, Li W, Yang J, et al. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. J Med Chem. 2009;52(15):4892-4902. doi:10.1021/jm900490a View Source
